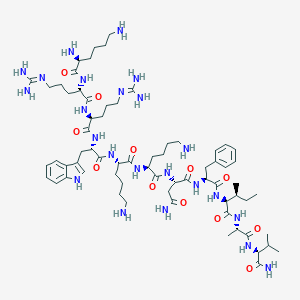

H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is a peptide composed of twelve amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides .

Analyse Chemischer Reaktionen

Types of Reactions

Peptides like H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can affect amino acids like tryptophan and methionine.

Reduction: Disulfide bonds in peptides can be reduced to thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Wissenschaftliche Forschungsanwendungen

1.1. Enzyme Inhibition

One of the notable applications of H-Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-NH2 is its role as an inhibitor of myosin light chain kinase (MLCK). MLCK is crucial for muscle contraction regulation, and peptides like this compound have been shown to effectively inhibit this enzyme, facilitating studies on muscle physiology and potential treatments for muscle-related disorders .

1.2. Molecular Recognition

Recent studies have highlighted the peptide's ability to interact with supramolecular structures, such as cucurbiturils. These interactions are significant for the design of drug delivery systems where peptides can encapsulate or transport therapeutic agents . The molecular recognition capabilities of this peptide can be utilized in developing targeted therapies, enhancing drug specificity and reducing side effects.

2.1. Cancer Therapy

Peptides similar to this compound have been investigated for their potential in cancer treatment. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for targeted cancer therapies. For instance, research indicates that peptides can disrupt the signaling mechanisms of cancer cells, leading to reduced tumor growth .

2.2. Antimicrobial Properties

Peptides with cationic characteristics, such as this compound, are also being explored for their antimicrobial properties. These peptides can disrupt bacterial membranes, presenting a novel approach to combat antibiotic-resistant strains . Studies have shown that modifications in the peptide sequence can enhance its antimicrobial efficacy.

3.1. Protein Engineering

In protein engineering, this compound serves as a building block for constructing larger peptide chains or proteins with desired functionalities. Its sequence can be modified to study structure-function relationships in proteins, aiding in the design of novel biomolecules with specific properties .

3.2. Vaccine Development

The peptide's immunogenic potential is being examined in vaccine development. By incorporating this peptide into vaccine formulations, researchers aim to enhance immune responses against specific pathogens or tumors . The ability to elicit strong immune responses makes it a valuable candidate in immunotherapy.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Enzyme Inhibition | MLCK Inhibition | Effective reduction in muscle contraction regulation |

| Molecular Recognition | Drug Delivery Systems | Enhanced specificity and reduced side effects |

| Cancer Therapy | Targeting signaling pathways | Reduced tumor growth in preclinical models |

| Antimicrobial Properties | Disruption of bacterial membranes | Effective against antibiotic-resistant strains |

| Protein Engineering | Constructing larger peptides | Insights into structure-function relationships |

| Vaccine Development | Immunogenic formulations | Enhanced immune response observed |

Case Study: MLCK Inhibition

A study demonstrated that this compound effectively inhibited MLCK activity in vitro, leading to significant alterations in muscle contractility patterns. This inhibition was quantitatively assessed using biochemical assays that measured phosphorylation levels of myosin light chains.

Wirkmechanismus

The mechanism of action of H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 involves its interaction with specific molecular targets. For instance, as a myosin light chain kinase inhibitor, it can block the phosphorylation of myosin light chains, thereby affecting muscle contraction and cellular motility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2:

Asn-Leu-Lys-Trp, Asp-Gln-Trp-Gly, Cys-Gln-Leu-Arg, Gln-Leu-Trp-Thr, Arg-Ser-Glu-Arg: Peptides that bind near the active center of proteases.

Uniqueness

H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is unique due to its specific sequence and potential as a myosin light chain kinase inhibitor, which distinguishes it from other peptides with different biological activities .

Biologische Aktivität

H-Lys-arg-arg-trp-lys-lys-asn-phe-ile-ala-val-NH2 is a synthetic peptide consisting of twelve amino acids. Its sequence suggests potential biological activities, particularly in cellular signaling and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar peptides.

Structural Composition

The peptide is composed of the following amino acids:

- Lysine (Lys)

- Arginine (Arg)

- Tryptophan (Trp)

- Asparagine (Asn)

- Phenylalanine (Phe)

- Isoleucine (Ile)

- Alanine (Ala)

- Valine (Val)

This composition suggests a diverse range of interactions due to the presence of both charged and hydrophobic residues, which can influence its biological activity.

This compound has been investigated for its role as a myosin light chain kinase inhibitor . By inhibiting this kinase, the peptide affects muscle contraction and cellular motility, which are critical in various physiological processes. The specific interactions with target proteins are crucial for its biological effects.

Biological Activities

- Cellular Signaling : The peptide has been shown to modulate pathways involved in cellular communication, potentially influencing processes such as cell growth and differentiation.

- Therapeutic Applications : Preliminary studies suggest that this compound may have applications in treating conditions related to muscle function and motility disorders .

- Antinociceptive Effects : Similar peptides have been linked to pain modulation, indicating a potential for this compound in pain management therapies .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with other peptides:

The comparison indicates that while many peptides exhibit significant biological activities, this compound's specific sequence may provide distinct advantages in targeting myosin light chain kinase.

Case Studies

Recent studies have explored the effects of similar peptides on various biological systems:

- Zebrafish Model : In experiments involving adult zebrafish, responses to mixtures of amino acids including those found in H-Lys... were assessed for behavioral changes linked to neuropeptide signaling pathways .

- Pain Modulation Studies : Research into peptides like BmK AS and BmK AS1 has shown significant antinociceptive effects, suggesting that H-Lys... could be developed into a therapeutic agent for pain relief based on structural homology .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H113N23O12/c1-6-39(4)55(66(103)82-40(5)57(94)90-54(38(2)3)56(74)93)91-65(102)50(34-41-20-8-7-9-21-41)87-64(101)52(36-53(73)92)89-61(98)47(26-14-17-31-71)84-59(96)46(25-13-16-30-70)86-63(100)51(35-42-37-81-45-24-11-10-22-43(42)45)88-62(99)49(28-19-33-80-68(77)78)85-60(97)48(27-18-32-79-67(75)76)83-58(95)44(72)23-12-15-29-69/h7-11,20-22,24,37-40,44,46-52,54-55,81H,6,12-19,23,25-36,69-72H2,1-5H3,(H2,73,92)(H2,74,93)(H,82,103)(H,83,95)(H,84,96)(H,85,97)(H,86,100)(H,87,101)(H,88,99)(H,89,98)(H,90,94)(H,91,102)(H4,75,76,79)(H4,77,78,80)/t39-,40-,44-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIFTFCANVUAPM-QOFFQMATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H113N23O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1444.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.